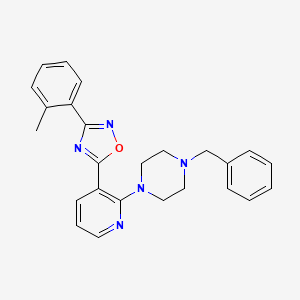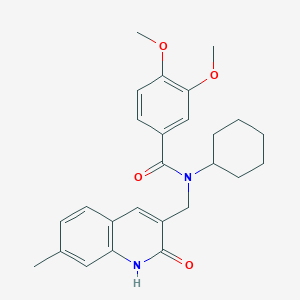
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has a variety of interesting biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase II, protein kinase C, and histone deacetylase. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival, including the MAPK/ERK pathway and the PI3K/Akt pathway.
In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its interesting biochemical and physiological effects, which make it a useful tool for studying cell signaling pathways and enzyme activity.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how it inhibits the activity of enzymes and modulates signaling pathways.
Finally, there is potential for the development of new analogs of this compound that may have improved solubility and/or efficacy. Further studies are needed to explore the structure-activity relationship of this compound and its analogs.
Synthesemethoden
The synthesis method for N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with cyclohexylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to form the amine. Next, 2-hydroxy-7-methylquinoline is reacted with formaldehyde and the resulting imine is reduced with sodium borohydride to form the corresponding amine. Finally, the two amines are reacted together with benzoyl chloride to form the target compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have antiproliferative activity against several cancer cell lines, including breast, ovarian, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells.
Another area of interest is its potential as a treatment for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUAADMGJYJERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

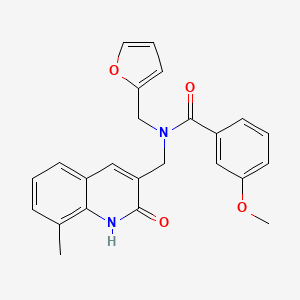
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
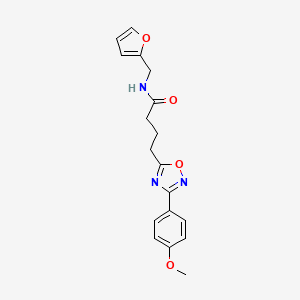
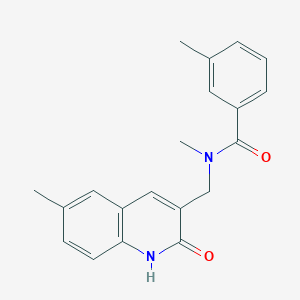
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)

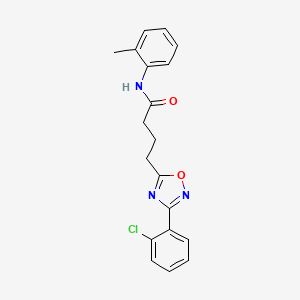
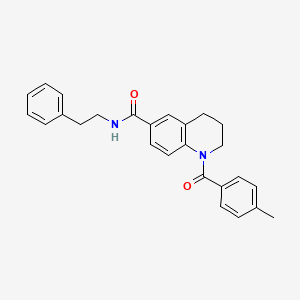
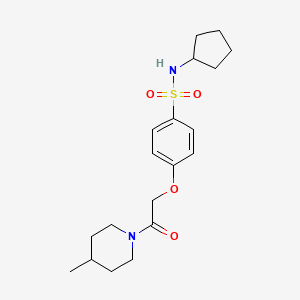
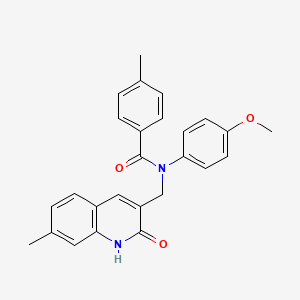
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
